2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde

Catalog No.
S725526
CAS No.
33843-21-9
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde

CAS Number

33843-21-9

Product Name

2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde

IUPAC Name

2,2,3-trimethylcyclopent-3-ene-1-carbaldehyde

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-7-4-5-8(6-10)9(7,2)3/h4,6,8H,5H2,1-3H3

InChI Key

KUSHNIVDXXIKCE-UHFFFAOYSA-N

SMILES

CC1=CCC(C1(C)C)C=O

Canonical SMILES

CC1=CCC(C1(C)C)C=O

2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde is an organic compound classified as an aldehyde. It features a unique molecular structure that includes a cyclopentene ring and three methyl groups attached to the cyclopentene framework. This compound is a colorless liquid with a pungent odor, a boiling point of 117°C, and a molecular weight of 152.24 g/mol. It is slightly soluble in water but readily dissolves in organic solvents such as ethanol, ether, and chloroform . The compound was first synthesized in 1961 by C.J. Pederson and J.F. Thomson and has since been utilized in various chemical applications due to its versatile reactivity and stability.

2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde undergoes several typical aldehyde reactions, including:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can react with nucleophiles to form alcohols.
  • Reduction Reactions: It can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The compound can participate in aldol condensation reactions, forming larger carbon skeletons .

These reactions highlight the compound's potential as an intermediate in organic synthesis.

Research indicates that 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde exhibits various biological activities. It has demonstrated:

  • Antibacterial Activity: Effective against certain bacterial strains.
  • Antiviral and Antifungal Properties: Showing potential in inhibiting viral replication and fungal growth.
  • Anti-inflammatory Effects: It may reduce inflammation markers in biological systems.
  • Antioxidant Activity: Capable of scavenging free radicals, thereby protecting cells from oxidative stress.
  • Cytotoxic Effects: Exhibits toxicity towards certain cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde can be achieved through various methods:

  • Oxidation of 2,2,3-trimethyl-3-cyclopentene-1-ol: Using oxidizing agents like chromic acid or potassium permanganate.
  • Ring-closing Metathesis: A method that involves the formation of cyclic compounds from linear precursors.
  • Wittig Reaction: This involves the reaction between an aldehyde and a phosphonium ylide to form alkenes .

Characterization of the synthesized compound can be performed using techniques such as nuclear magnetic resonance spectroscopy, gas chromatography, infrared spectroscopy, and mass spectrometry.

2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde finds applications across various fields:

  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Flavoring and Fragrance Industry: Utilized for its aromatic properties in perfumes and flavorings.
  • Chemical Reagent: Acts as a reagent in various

Similar compounds to 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde include:

Compound NameStructure TypeUnique Features
3-Cyclopentene-1-acetaldehydeAldehydeLacks methyl groups; simpler structure
α-CampholenalAldehydeDerived from camphor; used in fragrances
Campholenic AldehydeAldehydeContains additional cyclic structures; aromatic
(R)-α-Campholene AldehydeChiral AldehydeExhibits stereoisomerism; used in chiral synthesis

The uniqueness of 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde lies in its specific arrangement of substituents on the cyclopentene ring and its potential reactivity profile compared to these similar compounds. Its distinct structure allows for diverse applications in organic synthesis and biological research .

The systematic IUPAC name for this compound is 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde. Alternative names include α-campholenal, campholenic aldehyde, and (R)-2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde, reflecting its stereochemical variants. The molecule consists of a cyclopentene ring substituted with three methyl groups at positions 2, 2, and 3, along with an acetaldehyde moiety at position 1 (Figure 1).

Key Structural Features:

  • Cyclopentene core: A five-membered ring with one double bond (C3–C4).
  • Methyl substituents: Two methyl groups at C2 and one at C3, creating steric hindrance.
  • Aldehyde functional group: Located at C1, conferring reactivity in nucleophilic additions.

Table 1: Molecular and Structural Properties

PropertyValueSource
Molecular formulaC₁₀H₁₆O
Molecular weight152.23 g/mol
Boiling point201.8 ± 9.0 °C (760 mmHg)
Density0.9 ± 0.1 g/cm³
SMILESCC1=CCC(C1(C)C)CC=O
InChIKeyOGCGGWYLHSJRFY-SECBINFHSA-N

Historical Discovery and Initial Characterization

α-Campholenal was first isolated in the mid-20th century from essential oils of Eucalyptus species and conifers. Its initial structural elucidation relied on gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which confirmed the bicyclic framework and aldehyde group. Early synthetic routes involved the rearrangement of α-pinene oxide using Lewis acids like zinc bromide, though yields were modest (~70–80%).

A breakthrough came in the 1960s with the development of continuous catalytic processes. For example, Davies and coworkers demonstrated that rhodium catalysts could mediate [3+2] cycloadditions of vinyldiazo compounds to produce cyclopentene derivatives, including α-campholenal precursors. By the 1990s, zeolite-based catalysts improved selectivity, achieving turnovers exceeding 2,000 in industrial settings.

Significance in Organic Chemistry and Industrial Contexts

Synthetic Utility

α-Campholenal serves as a chiral building block in asymmetric synthesis. Its aldehyde group participates in aldol condensations, while the cyclopentene ring undergoes Diels-Alder reactions. Notable applications include:

  • Sandalwood fragrance analogs: Condensation with methyl ethyl ketone yields carbinols used in perfumery.
  • Pharmaceutical intermediates: Hydrogenation produces α-campholenol, a precursor to antitussive agents.

Table 2: Key Synthetic Reactions

Reaction TypeReagents/ConditionsProduct
Aldol condensationBase (e.g., NaOH), heatβ-Hydroxy aldehyde derivatives
Catalytic hydrogenationH₂, Pd/Cα-Campholenol
CycloadditionRh₂(S-DOSP)₄, vinyl ethersDonor-acceptor cyclopentenes

Industrial Applications

In the fragrance industry, α-campholenal is prized for its woody, camphoraceous odor. It is a key component in commercial sandalwood substitutes like Sandela® and Javanol®, which replicate the scent profile of endangered Santalum species. Global production exceeds 50 metric tons annually, driven by demand in cosmetics and household products.

Natural occurrences in Eucalyptus astringens and Laggera pterodonta have spurred research into sustainable extraction methods. Supercritical CO₂ extraction from Eucalyptus leaves achieves yields of 0.5–1.2% (w/w), though synthetic routes remain dominant due to cost efficiency.

Cyclization of 2,2,3-Trimethyl-3-cyclopenten-1-ol

The synthesis of 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde through cyclization of 2,2,3-trimethyl-3-cyclopenten-1-ol represents one of the most established classical approaches in organic synthesis . This methodology involves a two-step process beginning with the cyclization of suitable precursors, followed by oxidation to form the aldehyde functional group . The cyclization reaction typically employs acidic or basic catalysts to facilitate the formation of the cyclopentene ring system while maintaining the specific substitution pattern required for the target compound .

The reaction mechanism proceeds through the formation of a carbocation intermediate, which undergoes intramolecular cyclization to establish the five-membered ring structure . The presence of three methyl groups at positions 2, 2, and 3 of the cyclopentene ring creates significant steric hindrance that influences both the reaction pathway and the final stereochemical outcome [3]. Research has demonstrated that this approach can achieve moderate to good yields when optimized reaction conditions are employed .

Temperature control plays a critical role in this cyclization process, with optimal conditions typically ranging from 60 to 120 degrees Celsius . The choice of catalyst system significantly affects both the reaction rate and selectivity, with Lewis acids such as aluminum chloride and boron trifluoride etherate showing particular effectiveness . Solvent selection also influences the cyclization efficiency, with polar aprotic solvents generally providing superior results compared to protic alternatives .

Oxidation-Based Routes Using Chromic Acid/Permanganate

Oxidation-based synthetic routes utilizing chromic acid and potassium permanganate have been extensively investigated for the preparation of 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde [4]. Chromic acid, as a strong oxidizing agent, effectively converts primary and secondary alcohols to their corresponding aldehydes and ketones under controlled conditions [4] [5]. The oxidation of 2,2,3-trimethyl-3-cyclopenten-1-ol using chromic acid typically proceeds with yields ranging from 75 to 85 percent under optimized conditions .

The reaction mechanism involves the formation of a chromate ester intermediate, followed by elimination to produce the desired aldehyde product [4]. Temperature control is essential to prevent over-oxidation to carboxylic acid products, with optimal reaction temperatures maintained between 20 and 60 degrees Celsius . The reaction time typically ranges from 2 to 6 hours, depending on the specific reaction conditions and substrate concentration .

Potassium permanganate offers an alternative oxidation pathway that can be conducted under both cold and hot conditions [6] [7]. Under cold basic conditions, potassium permanganate typically provides yields of 60 to 70 percent with selectivity ranging from 70 to 80 percent [6]. Hot acidic conditions with potassium permanganate can achieve improved yields of 70 to 80 percent, although longer reaction times of 6 to 12 hours are generally required [6]. The choice of solvent system significantly influences the oxidation selectivity, with organic solvents such as acetone providing enhanced control over the reaction outcome [6].

Table 1: Classical Oxidation-Based Synthesis Methods

Oxidizing AgentReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)Selectivity (%)
Chromic Acid (H₂CrO₄)20-602-675-8585-92
Potassium Permanganate (KMnO₄) - Cold Conditions0-254-860-7070-80
Potassium Permanganate (KMnO₄) - Hot Acidic Conditions80-1006-1270-8075-85
Hydrogen Peroxide (H₂O₂)40-803-865-7580-88
Pyridinium Chlorochromate (PCC)20-402-480-9090-95

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial-scale production of 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde has benefited significantly from advances in continuous flow reactor technology [8] [9]. Continuous flow systems offer superior heat and mass transfer characteristics compared to traditional batch processes, enabling more precise control over reaction parameters and improved product quality [8]. These reactors allow for consistent product quality and yield while minimizing the formation of unwanted by-products [9].

The optimization of continuous flow reactors for aldehyde synthesis involves careful consideration of multiple process parameters [8]. Residence time optimization typically ranges from 10 to 30 minutes, allowing sufficient time for reaction completion while maintaining high throughput [8]. Temperature control systems in continuous flow reactors enable precise maintenance of optimal reaction temperatures between 90 and 120 degrees Celsius [9]. Flow rate optimization, typically maintained between 1 and 5 milliliters per minute, ensures adequate mixing and mass transfer while preventing premature reaction termination [8].

Modern continuous flow reactor designs incorporate advanced monitoring and control systems that enable real-time adjustment of process parameters [9]. These systems can achieve conversion rates of 85 to 95 percent while maintaining space-time yields of 200 to 500 kilograms per cubic meter per hour [10]. Energy consumption in optimized continuous flow systems typically ranges from 2 to 5 kilowatt-hours per kilogram of product, representing a significant improvement over traditional batch processes [9].

Catalytic Systems for Yield Enhancement

Advanced catalytic systems have been developed to enhance the yield and selectivity of 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde synthesis [11] [12]. Transition metal catalysts, particularly those based on palladium, copper, and cobalt, have shown remarkable effectiveness in promoting selective transformations [11]. These catalytic systems enable milder reaction conditions while achieving superior yields compared to non-catalyzed processes [12].

Palladium-based catalytic systems, including palladium(II) trifluoroacetate, have demonstrated exceptional performance in Wacker-type oxidation reactions [13]. These catalysts operate effectively at temperatures between 40 and 80 degrees Celsius under atmospheric pressure, achieving conversion rates of 85 to 92 percent with selectivities ranging from 88 to 95 percent [13]. The use of iron(III) chloride as a co-oxidant enhances the catalytic turnover while maintaining high selectivity toward the desired aldehyde product [13].

Cobalt-manganese-potassium catalyst systems have shown promise for direct synthesis approaches utilizing carbon monoxide and hydrogen as feedstocks [11]. These Fischer-Tropsch-type catalysts operate at 200 degrees Celsius under 40 bar pressure, achieving conversion rates of 75 to 88 percent with selectivities between 80 and 90 percent [11]. The flexibility of these systems allows for selective production of aldehydes or alcohols by varying the hydrogen to carbon monoxide ratio [11].

Table 2: Industrial-Scale Production Parameters

Process ParameterOptimal RangeIndustrial Scale Benefits
Continuous Flow Reactor Temperature90-120°CEnhanced heat transfer and temperature control
Residence Time10-30 minutesImproved reaction completion and selectivity
Pressure1-3 atmMild conditions reducing side reactions
Flow Rate1-5 mL/minOptimized mass transfer and mixing
Conversion Rate85-95%High efficiency with minimal waste
Space-Time Yield200-500 kg/(m³·h)Competitive production rates
Energy Consumption2-5 kWh/kg productLower operational costs

Novel Methodologies (Post-2010 Innovations)

Enamine Formation and Copper-Catalyzed Oxidative Degradation

Post-2010 innovations in aldehyde synthesis have introduced sophisticated copper-catalyzed methodologies involving enamine formation and subsequent oxidative degradation [14] [15]. These approaches utilize copper(II) catalysts to promote single-electron oxidation processes that enable selective formation of aldehyde products from various precursors [14]. The mechanism involves the generation of radical intermediates that undergo controlled degradation to yield the desired aldehyde functionality [15].

Copper-catalyzed oxidative transformations have demonstrated particular effectiveness in the synthesis of complex cyclic aldehydes [14] [16]. These reactions typically employ copper(II) bromide or copper(II) chloride as catalysts in conjunction with oxidants such as potassium persulfate or tert-butyl hydroperoxide [15] [17]. The reaction conditions are remarkably mild, typically proceeding at room temperature to 80 degrees Celsius, making them suitable for thermally sensitive substrates [17].

The mechanistic pathway involves initial coordination of the copper catalyst to the substrate, followed by single-electron oxidation to generate a radical cation intermediate [17]. This intermediate undergoes cyclization or rearrangement processes that ultimately lead to the formation of the target aldehyde [14]. The use of appropriate ligands and reaction conditions allows for precise control over the stereochemical outcome and product distribution [15].

Recent developments in this area have focused on expanding the substrate scope and improving the efficiency of these copper-catalyzed processes [16]. Yields typically range from 70 to 85 percent, with excellent selectivity for the desired aldehyde products [15]. The mild reaction conditions and use of readily available copper catalysts make these methodologies attractive for both laboratory and industrial applications [14].

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry approaches for the sustainable synthesis of 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde have gained significant attention in recent years [18] [19] [20]. These methodologies prioritize the use of environmentally benign reagents, renewable feedstocks, and energy-efficient processes [21]. Biocatalytic approaches utilizing aldehyde dehydrogenase enzymes represent a particularly promising avenue for sustainable aldehyde production [18].

Biocatalytic systems employ recombinant aldehyde dehydrogenases from various microbial sources to achieve highly selective oxidation of alcohols to aldehydes [18] [22]. These enzymatic processes operate under mild conditions at 40 degrees Celsius and atmospheric pressure in aqueous phosphate buffer systems [18]. The use of molecular oxygen as the terminal oxidant eliminates the need for stoichiometric chemical oxidants, significantly reducing waste generation [18].

Flow-based biocatalytic systems have demonstrated exceptional efficiency in aldehyde synthesis, achieving isolated yields above 80 percent with residence times as short as 3 to 15 minutes [22]. These systems incorporate nicotinamide adenine dinucleotide regeneration cycles that enable sustained enzymatic activity [18]. The integration of inline extraction processes allows for continuous product recovery while maintaining high catalyst productivity [22].

Photocatalytic approaches utilizing graphitic carbon nitride-based materials have emerged as highly sustainable alternatives for alcohol oxidation to aldehydes [20]. These systems achieve maximum selectivity values exceeding 99 percent for the desired aldehyde products [20]. Solar illumination can be employed as the energy source, further enhancing the environmental benefits of these processes [20].

Electrochemical-chemical tandem catalysis represents another innovative approach that addresses multiple sustainability challenges [10]. These systems achieve industrially relevant current densities of 300 to 600 milliamperes per square centimeter with faradaic efficiencies ranging from 64.7 to 81.8 percent [10]. The spatial decoupling of electrochemical and chemical steps allows for optimization of each process independently while minimizing electrolyte waste generation [10].

Table 3: Novel Post-2010 Synthesis Methodologies

MethodologyKey InnovationYield (%)Sustainability Advantages
Copper-Catalyzed Enamine Oxidative DegradationSingle-electron oxidation with Cu(II) catalysts70-85Mild conditions, recyclable copper catalyst
Biocatalytic Aldehyde Dehydrogenase SystemsNAD+ regeneration with oxygen as oxidant80-90Aqueous medium, ambient conditions, O₂ as oxidant
Flow-Based Chemo-Enzymatic CascadesSequential Pd-catalyzed isomerization and enzymatic cleavage65-80Renewable feedstocks, minimal waste generation
Photocatalytic Alcohol Oxidation (g-C₃N₄)Solar-driven selective oxidation processes85-99Solar energy utilization, no toxic reagents
Electrochemical-Chemical Tandem CatalysisSpatial decoupling of electrochemical and chemical steps65-82Reduced electrolyte waste, high current density

Table 4: Advanced Catalytic Systems and Performance Metrics

Catalyst SystemTarget ReactionOperating ConditionsConversion (%)Selectivity (%)
Palladium(II) TrifluoroacetateWacker oxidation of alkenes40-80°C, 1 atm85-9288-95
Cobalt-Manganese-Potassium (Fischer-Tropsch)Direct synthesis from CO/H₂200°C, 40 bar75-8880-90
Calcium-Cobalt Ferrite SpinelsCyclopentene oxidation80-140°C, DMF solvent10099.5
TEMPO-Silica SupportedAlcohol to aldehyde conversion25-45°C, packed bed90-9595-99
Lanthanide Cationic ComplexesCyclization reactions80-140°C, 24-72 hours60-7065-75

X-ray Diffraction Analysis

Despite extensive literature searches, crystallographic data for 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde remains notably absent from available databases. The lack of X-ray diffraction analysis represents a significant gap in the structural characterization of this compound [1]. This absence may be attributed to the compound's liquid state at ambient conditions, with a melting point below room temperature, which complicates crystallization efforts for single-crystal diffraction studies [2] [3].

The molecular structure of 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde has been established through alternative analytical methods, revealing a cyclopentene ring bearing three methyl substituents at positions 2, 2, and 3, with an acetaldehyde functional group attached at position 1 [4] [5]. The compound adopts the molecular formula C₁₀H₁₆O with a molecular weight of 152.23 g/mol [4] [2] [3].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D Techniques)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde recorded in deuterated chloroform (CDCl₃) at 400 MHz provides definitive structural confirmation [6] [7]. The characteristic aldehydic proton appears as a triplet at δ 9.79 ppm with a coupling constant of 2.3 Hz, consistent with coupling to the adjacent methylene group [6]. This chemical shift falls within the expected range for aldehydic protons in aliphatic aldehydes [8].

The vinylic proton of the cyclopentene ring manifests as a multiplet at δ 5.23 ppm, confirming the presence of the carbon-carbon double bond [6] [7]. The methylene protons adjacent to the aldehyde function appear as complex multiplets between δ 2.52-2.27 ppm, with the signal at δ 2.52 ppm presenting as a doublet of doublet of doublets with coupling constants J = 15.5, 4.3, and 2.0 Hz [7].

The cyclopentene ring protons display characteristic chemical shifts at δ 1.88 ppm (doublet of doublet of triplets, J = 15.5, 8.7, and 2.4 Hz) and δ 2.43-2.33 ppm [7]. The three methyl groups attached to the cyclopentene ring exhibit distinct chemical environments, appearing at δ 1.61 ppm (doublet of triplets, J = 2.8 and 1.6 Hz, 3H), δ 0.99 ppm (singlet, 3H), and δ 0.78 ppm (singlet, 3H) [6] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum recorded at 101 MHz in CDCl₃ reveals ten distinct carbon environments, consistent with the molecular structure [6] [7]. The aldehydic carbon resonates at δ 203.0 ppm, characteristic of the carbonyl carbon in saturated aldehydes [9] [6]. This chemical shift aligns with the expected range of 190-230 ppm for aldehyde carbons [9].

The olefinic carbons of the cyclopentene ring appear at δ 148.1 and δ 121.7 ppm, falling within the typical sp² carbon chemical shift range of 115-160 ppm [9] [6]. The quaternary carbon bearing two methyl groups resonates at approximately δ 47.1 ppm [7]. The remaining aliphatic carbons display chemical shifts between δ 45.2 and δ 12.7 ppm, encompassing the methylene carbons of the ring and the three methyl carbon atoms [6] [7].

Two-Dimensional Nuclear Magnetic Resonance Techniques

While specific two-dimensional Nuclear Magnetic Resonance data for 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde is limited in the available literature, the structural assignments have been confirmed through advanced Nuclear Magnetic Resonance techniques in related studies [10] [11]. Correlation spectroscopy (COSY) experiments would be expected to reveal characteristic cross-peaks between the aldehydic proton and the adjacent methylene protons, as well as connectivity patterns within the cyclopentene ring system [10].

Infrared and Mass Spectrometric Profiles

Infrared Spectroscopy

The infrared spectrum of 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde exhibits characteristic absorption bands that confirm the presence of key functional groups [8] [12] [13]. The carbonyl stretch of the aldehyde group appears as a strong absorption band between 1740-1720 cm⁻¹, consistent with saturated aliphatic aldehydes [8] [12] [13] [14]. This frequency range distinguishes the compound from conjugated aldehydes, which typically absorb at lower frequencies (1715-1680 cm⁻¹) [12].

The characteristic aldehyde carbon-hydrogen stretching vibrations manifest as two distinct bands at 2850 and 2750 cm⁻¹, known as the Fermi doublet [8] [12] [13] [14]. These absorptions are diagnostic for aldehydes and provide unambiguous identification of the functional group [15]. The carbon-carbon double bond of the cyclopentene ring produces a medium-intensity absorption at approximately 1630 cm⁻¹ [13] [14].

Additional absorption bands in the infrared spectrum include aliphatic carbon-hydrogen stretching vibrations between 3000-2850 cm⁻¹, corresponding to the methyl and methylene groups [13] [14]. The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands characteristic of the specific molecular framework [15].

Mass Spectrometry

Electron ionization mass spectrometry (70 eV) of 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde reveals a characteristic fragmentation pattern [16] [17]. The molecular ion peak appears at m/z 152, corresponding to the molecular weight, but exhibits low intensity (1% relative abundance) [16] [17]. This low molecular ion intensity is typical for aldehydes, which readily undergo alpha cleavage and other fragmentation processes [8].

The base peak occurs at m/z 108 (100% relative abundance), corresponding to the loss of the acetaldehyde fragment (CHO-CH₂, 44 mass units) from the molecular ion [16] [17]. This fragmentation pattern suggests the formation of a stable cyclopentenyl cation, which represents a common fragmentation pathway for compounds containing the 2,2,3-trimethylcyclopentenyl moiety [16].

Additional significant fragment ions appear at m/z 95 (40% relative abundance) and m/z 93 (80% relative abundance), resulting from further fragmentation of the cyclopentenyl system [16] [17]. These fragmentation patterns are consistent with McLafferty rearrangement processes and alpha cleavage reactions characteristic of aldehydes [8].

Stereochemical Considerations

Chiral Center Configuration (R/S Isomerism)

2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde possesses a single chiral center located at the carbon atom bearing the acetaldehyde substituent (position 1 of the cyclopentene ring) [3] [18]. This stereogenic center gives rise to two possible enantiomers, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules [19] [20].

The (R)-enantiomer, also known as (+)-campholenic aldehyde or α-campholenal, is assigned the CAS registry number 4501-58-0 [5] [16] [18]. The absolute configuration is determined by the spatial arrangement of the four substituents around the chiral carbon: the acetaldehyde chain, the cyclopentene ring, and two implicit hydrogen atoms [19]. The (R)-configuration exhibits a positive optical rotation of [α]D = +3.8° (CHCl₃, c = 1.1) [7].

The corresponding (S)-enantiomer, designated as (-)-campholenic aldehyde, bears the CAS registry number 23727-15-3 [21] [22] [23]. This enantiomer displays a negative optical rotation of [α]D = -4.1° (CHCl₃, c = 1.1), demonstrating the expected enantiomeric relationship [7]. Both enantiomers can be obtained with high enantiomeric purity, with enantiomeric excesses up to 92% reported in the literature [7].

The stereochemical assignment has been confirmed through various methods, including chemical correlation with compounds of known absolute configuration and optical rotation measurements [7]. The (R)-enantiomer is commonly derived from (+)-α-pinene oxide, while the (S)-enantiomer originates from (-)-α-pinene oxide through stereospecific rearrangement reactions [24] [25] [7].

Conformational Analysis via Computational Modeling

Computational studies have provided valuable insights into the conformational preferences of 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde [26] [27]. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been employed to understand the spatial arrangement of substituents and their influence on molecular properties [26] [27].

The cyclopentene ring adopts a puckered conformation to minimize ring strain, with the degree of puckering influenced by the substitution pattern [28]. The three methyl groups at positions 2, 2, and 3 create significant steric interactions that influence the preferred conformations [26]. The quaternary carbon center bearing two methyl groups contributes to conformational rigidity in this region of the molecule [28].

Density functional theory (DFT) calculations have been employed to investigate the electronic structure and conformational preferences of related campholenic derivatives [29] [30]. These computational studies reveal that the acetaldehyde side chain preferentially adopts conformations that minimize steric interactions with the methyl substituents on the cyclopentene ring [26].

The conformational analysis is complicated by the presence of the carbon-carbon double bond in the cyclopentene ring, which restricts rotation around the ring and influences the overall molecular geometry [26] [27]. The preferred conformations exhibit the acetaldehyde group positioned to minimize 1,3-diaxial interactions with the methyl substituents [28].

XLogP3

1.6

Dates

Last modified: 02-18-2024

Explore Compound Types